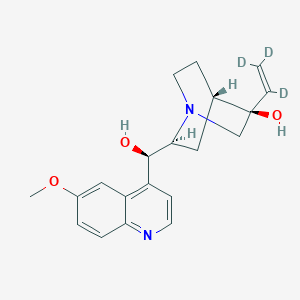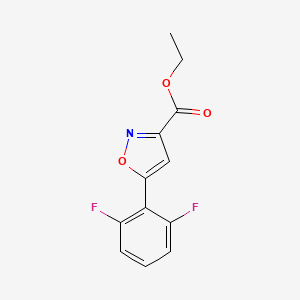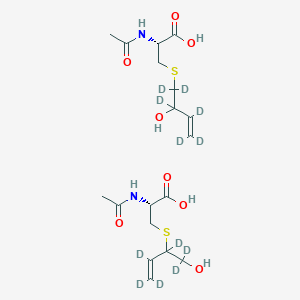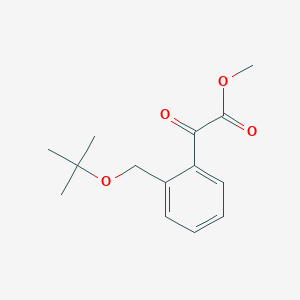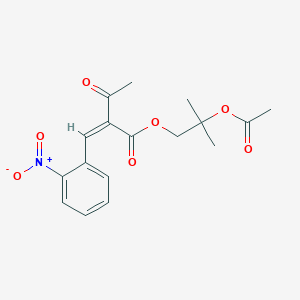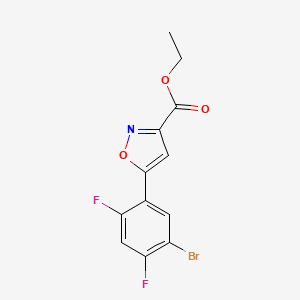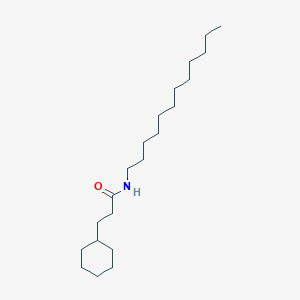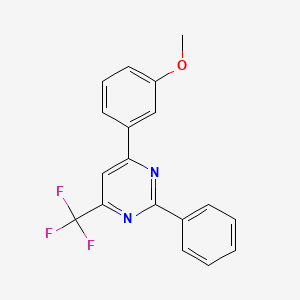
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties .
Méthodes De Préparation
The synthesis of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine and trifluoromethyl iodide to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as ubiquitin-specific protease 7 (USP7). Molecular docking studies have shown that the compound can integrate well into the hydrophobic pocket of USP7, inhibiting its activity and leading to antiproliferative effects on tumor cells . This interaction disrupts cellular processes essential for tumor cell survival and proliferation .
Comparaison Avec Des Composés Similaires
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-containing pyrimidine derivatives, such as:
Rociletinib: An antineoplastic drug used in cancer treatment.
Osimertinib: Another antineoplastic drug with a pyrimidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit USP7, which may offer advantages in terms of efficacy and safety in cancer treatment .
Propriétés
Formule moléculaire |
C18H13F3N2O |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2O/c1-24-14-9-5-8-13(10-14)15-11-16(18(19,20)21)23-17(22-15)12-6-3-2-4-7-12/h2-11H,1H3 |
Clé InChI |
AOVHFOFIFGMSAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



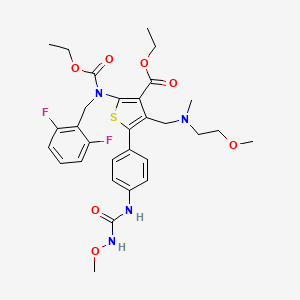

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
